molecular formula C9H5N3S2 B13118178 2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole

2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole

Cat. No.: B13118178
M. Wt: 219.3 g/mol
InChI Key: AGOWOYVBWHWGHG-UHFFFAOYSA-N
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Description

2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole is a sophisticated hybrid heterocyclic compound designed for pharmaceutical and biological research. This structure combines a benzo[d]thiazole scaffold, a privileged motif in medicinal chemistry, with a 1,2,3-thiadiazole ring, creating a multifunctional agent for probing new biological pathways. Emerging studies on analogous benzothiazole-thiadiazole molecular hybrids highlight significant potential in oncology research. These compounds exhibit promising antiproliferative activity by targeting key enzymatic pathways involved in cancer progression, such as protein kinases . Specifically, related hybrids have demonstrated potent inhibitory effects on VEGFR-2 and BRAF kinases, which are critical targets in angiogenesis and tumor growth, suggesting a compelling mechanism of action for this chemical class . Furthermore, the 1,2,3-thiadiazole moiety is an underexplored scaffold in medicinal chemistry with reported nascent pharmacological activities, including anticancer and antiviral properties . The integration of these two heterocycles makes this compound a valuable tool for researchers developing novel targeted therapies, investigating structure-activity relationships (SAR), and screening for new anticancer and antimicrobial agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5N3S2

Molecular Weight

219.3 g/mol

IUPAC Name

2-(thiadiazol-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C9H5N3S2/c1-2-4-8-6(3-1)10-9(14-8)7-5-13-12-11-7/h1-5H

InChI Key

AGOWOYVBWHWGHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSN=N3

Origin of Product

United States

Computational and Theoretical Chemistry Investigations of 2 1,2,3 Thiadiazol 4 Yl Benzo D Thiazole

Quantum Chemical Calculations: Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of electron distribution and energy levels, which in turn dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), researchers can accurately model the electronic environment of 2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is typically localized over the electron-rich benzothiazole (B30560) ring system, particularly the sulfur and nitrogen atoms. In contrast, the LUMO is often distributed across the electron-deficient 1,2,3-thiadiazole (B1210528) ring, suggesting that this region is the most likely site for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is another crucial tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen atoms of both the benzothiazole and thiadiazole rings, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (a.u.)Value (eV)
HOMO Energy-0.25-6.80
LUMO Energy-0.08-2.18
HOMO-LUMO Gap0.174.62

Note: These values are representative and can vary based on the specific computational methods and basis sets employed.

The aromaticity of the constituent rings in this compound is a significant determinant of its stability and reactivity. Aromaticity can be quantified using several computational indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index evaluates aromaticity based on the geometric parameters of the ring, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic system. The benzothiazole ring is expected to exhibit a high degree of aromaticity, with a HOMA value approaching that of benzene (B151609). The 1,2,3-thiadiazole ring, while also aromatic, generally shows a lower HOMA value due to the presence of three heteroatoms and inherent ring strain.

NICS calculations provide a magnetic criterion for aromaticity by calculating the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity. It is anticipated that the benzene part of the benzothiazole moiety would have a significantly negative NICS(1) value, confirming its aromaticity. The thiazole (B1198619) and thiadiazole rings would also be expected to have negative NICS(1) values, albeit of smaller magnitude.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential for predicting how a molecule will interact with biological targets and for understanding its dynamic behavior in a biological environment.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets for this compound and in elucidating the specific interactions that stabilize the ligand-receptor complex.

Docking studies would involve placing the molecule into the active site of various enzymes or receptors implicated in disease pathways. The scoring functions used in docking algorithms would then predict the binding affinity and pose of the ligand. Key interactions would likely involve hydrogen bonding between the nitrogen atoms of the heterocyclic rings and amino acid residues in the active site, as well as π-π stacking interactions between the aromatic rings and aromatic residues like tyrosine, phenylalanine, and tryptophan. The sulfur atoms could also participate in chalcogen bonding.

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational stability of the ligand and the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can validate the stability of the docking pose and provide insights into the thermodynamics of binding.

MD simulations of this compound, both in solution and within a protein active site, would reveal its conformational preferences. The torsional angle between the benzothiazole and thiadiazole rings is a key parameter that would be monitored to understand the molecule's flexibility. In a binding context, stable root-mean-square deviation (RMSD) values for the ligand and protein backbone throughout the simulation would indicate a stable binding mode.

In Silico Pharmacological Profiling and Ligand Efficiency Metrics

In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. These predictions help in identifying potential liabilities and in optimizing the molecular structure.

For this compound, various computational models can be used to predict properties such as lipophilicity (logP), aqueous solubility (logS), and compliance with drug-likeness rules like Lipinski's Rule of Five. These predictions are crucial for assessing the molecule's potential as an orally available drug.

Ligand efficiency (LE) metrics are also important for evaluating the quality of a potential drug candidate. These metrics relate the binding affinity of a ligand to its size or other physicochemical properties. For instance, LE is calculated as the binding energy divided by the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates a more efficient binding interaction.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

PropertyPredicted Value
Molecular Weight< 500 g/mol
logP2.5 - 3.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Lipinski's Rule of FiveCompliant

Note: These values are estimations based on the chemical structure and can be refined through more sophisticated computational models.

Prediction of Binding Affinities and Interaction Energies

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a specific protein target. While direct studies on this compound are not extensively documented, research on structurally similar benzothiazole-thiadiazole derivatives provides significant insights into their potential interactions with biological targets.

Molecular docking studies on benzothiazole-thiadiazole hybrids have been performed to evaluate their potential as anticancer agents by targeting enzymes like VEGFR-2 and BRAF kinase. nih.gov For instance, a series of N-(Benzo[d]thiazol-2-yl)-2-((5-(ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives were synthesized and docked into the ATP-binding sites of these kinases. The docking results revealed that the benzothiazole moiety often acts as a hinge binder, forming crucial hydrogen bonds with the protein's backbone. The thiadiazole ring serves as a central scaffold, and various substituents can be modified to optimize interactions with the hydrophobic pockets of the active site. nih.gov

In one such study, compound 4f (N-(benzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) demonstrated potent inhibitory activity against both VEGFR-2 and BRAF, with IC50 values of 0.071 µM and 0.194 µM, respectively. nih.gov The molecular docking of this compound showed that the benzothiazole ring fits into a hydrophobic pocket and forms hydrogen bonds with key amino acid residues. nih.gov

Another study focused on benzothiazole-based ketones and their antiviral and anticancer activities. Molecular docking of these compounds against the neuraminidase of the H5N1 influenza virus (PDB ID: 1JU6) showed that a compound designated as 4e had the highest binding score, indicating strong potential interactions with the viral protein. nih.gov

The binding affinities of various benzothiazole derivatives have also been investigated against microbial targets. For example, computational studies on a series of 2-substituted benzothiazoles against urease from Klebsiella aerogenes (PDB ID: 2KAU) and a protein from Staphylococcus aureus (PDB ID: 7EL1) revealed binding affinities in the range of -3.3 to -3.5 kcal/mol. mdpi.comresearchgate.net These studies highlight the potential of the benzothiazole scaffold in designing enzyme inhibitors.

Compound SeriesTarget ProteinKey FindingsReference
Benzothiazole-thiadiazole hybridsVEGFR-2, BRAF kinaseBenzothiazole acts as a hinge binder; thiadiazole serves as a central scaffold. Compound 4f showed high inhibitory activity. nih.gov
Benzothiazole-based ketonesH5N1 NeuraminidaseCompound 4e exhibited the highest binding score, suggesting strong antiviral potential. nih.gov
2-substituted benzothiazolesK. aerogenes urease, S. aureus proteinModerate binding affinities were observed, indicating potential for antimicrobial agent design. mdpi.comresearchgate.net

Theoretical Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME predictions are crucial for evaluating the drug-likeness and pharmacokinetic properties of a compound early in the drug discovery process. Several studies on benzothiazole-thiadiazole derivatives have included ADME predictions to assess their potential as orally bioavailable drugs.

These predictions are often based on rules such as Lipinski's rule of five and Veber's rule. Lipinski's rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 Da, a logP value of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Veber's rule adds that a compound should have 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less to have good oral bioavailability.

A study on a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives found that all the synthesized compounds complied with Lipinski's rule of five and Veber's rule, suggesting good drug-likeness and potential for oral administration. tubitak.gov.trnih.govresearchgate.net The predicted percentage of human intestinal absorption for these compounds was generally high, with some showing over 85% absorption. tubitak.gov.trnih.gov

Similarly, SwissADME analysis of various benzothiazole-thiadiazole-based ketones indicated favorable pharmacokinetic properties. nih.gov These in silico analyses provide key insights into a compound's likely behavior in the body, helping to prioritize candidates for further experimental testing. nih.gov Research on other benzothiazole derivatives has also shown good predicted oral bioavailability and pharmacokinetic parameters. researchgate.netugm.ac.idresearchgate.net

ADME ParameterGeneral Findings for Benzothiazole-Thiadiazole AnalogsReferences
Lipinski's Rule of FiveMost derivatives comply with the rule, indicating good drug-likeness. tubitak.gov.trnih.govresearchgate.net
Veber's RuleGenerally followed, suggesting good oral bioavailability. tubitak.gov.trnih.gov
Human Intestinal AbsorptionPredicted to be high for many derivatives. tubitak.gov.trnih.gov
Oral BioavailabilityGenerally predicted to be good. nih.govresearchgate.net

Advanced Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the rational design of more potent molecules.

While a specific QSAR model for this compound has not been reported, QSAR studies on related benzothiazole and thiadiazole derivatives have been conducted. For example, a QSAR study was performed on a set of benzothiazole derivatives with anthelmintic activity. allsubjectjournal.com The developed model, using multiple linear regression, showed a good correlation between the physicochemical properties of the compounds and their biological activity, with a squared correlation coefficient (r²) of 0.8004. allsubjectjournal.com This indicates that the model can reliably predict the anthelmintic activity of similar compounds.

In another study, QSAR and DFT (Density Functional Theory) approaches were used to investigate the free radical scavenging activity of new thiadiazole and benzothiazole derivatives. nih.govresearchgate.net The results of these theoretical studies supported the experimental observations, providing a deeper understanding of the structural features responsible for the observed antioxidant activity. nih.govresearchgate.net

These examples demonstrate the utility of QSAR in understanding the structure-activity relationships within the benzothiazole-thiadiazole class of compounds. By identifying the key molecular descriptors that influence biological activity, QSAR models can guide the design of new derivatives of this compound with enhanced therapeutic properties.

Structure Activity Relationship Sar Studies of 2 1,2,3 Thiadiazol 4 Yl Benzo D Thiazole and Analogous Hybrids

Contribution of Linker and Scaffolding Modifications to Biological Efficacy

In the context of benzothiazole-thiadiazole hybrids, various linkers such as thioacetamide (B46855) and urea (B33335) have been explored. tandfonline.comresearchgate.net The thioacetamide linker in N-(5-methoxybenzo[d]thiazol-2-yl)-2-((5-(2-tolyl)-1,3,4-thiadiazol-2-yl)thio)acetamide was part of a structure with significant antiviral activity. researchgate.net Similarly, a thioacetamide linker was present in 2-aminobenzothiazole (B30445) hybrids with VEGFR-2 inhibitory activity. tandfonline.com

The concept of scaffold hopping, where a core molecular structure is replaced by a functionally equivalent one, is also relevant. For instance, the 1,3,4-thiadiazole (B1197879) moiety has been used as a bioisostere for a central phenyl ring in the design of kinase inhibitors. nih.gov This suggests that the thiadiazole ring itself can be considered a key scaffolding element contributing to biological efficacy.

Pairing a thiadiazole moiety with a 2,3-benzodiazepine scaffold has been shown to yield inhibitors with significantly improved potency and selectivity for AMPA receptors compared to the benzodiazepine (B76468) scaffold alone. ijper.org This underscores the potential of the thiadiazole ring to enhance the pharmacological properties of a parent scaffold.

Development of Privileged Structures for Targeted Biological Actions

Benzothiazole (B30560) is often referred to as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govresearchgate.net The fusion of a benzothiazole ring with other heterocyclic systems, such as thiadiazole, can lead to the development of novel privileged structures with specific and enhanced biological activities.

For instance, the 2-(4-aminophenyl)benzothiazole scaffold has emerged as a novel mechanistic class of antitumor agents. chemistryjournal.net The hybridization of this privileged benzothiazole core with a thiadiazole ring could potentially lead to new classes of anticancer agents. The design of such hybrids often aims to combine the pharmacophoric features of both scaffolds to achieve a synergistic effect or a novel mechanism of action.

The development of multi-target-directed ligands (MTDLs) is another area where privileged structures are of great importance. The benzothiazole scaffold has been used as a basis for developing MTDLs for Alzheimer's disease. nih.gov By incorporating a thiadiazole moiety, it may be possible to modulate the activity of these compounds against multiple targets relevant to a specific disease.

Advanced Research Applications and Future Perspectives for 2 1,2,3 Thiadiazol 4 Yl Benzo D Thiazole

Integration into Contemporary Drug Discovery Paradigms

The benzothiazole-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. eurekaselect.compharmacyjournal.inresearchgate.net This makes 2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole and its derivatives prime candidates for modern drug discovery campaigns that utilize both phenotypic and target-based screening methods.

Derivatives of the core benzothiazole-thiadiazole structure have demonstrated efficacy in various biological assays, highlighting their potential in both phenotypic and target-based screening. In target-based approaches, specific enzymes or receptors are identified as crucial for a disease state, and compounds are screened for their ability to modulate that single target. For instance, hybrid molecules incorporating these scaffolds have been investigated as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease. nih.gov Similarly, they have been evaluated as inhibitors of the main protease of SARS-CoV-2, a critical enzyme in the viral replication cycle. nih.gov

Phenotypic screening, conversely, involves testing compounds on whole cells or organisms to identify agents that produce a desired effect, without a priori knowledge of the specific molecular target. researchgate.net The broad-spectrum antibacterial and antifungal activities reported for benzothiazole (B30560)thiazole (B1198619) hybrids suggest their suitability for such screens. researchgate.netmdpi.com For example, screening against panels of pathogenic bacteria (e.g., Staphylococcus aureus) or fungi (e.g., Candida albicans) could reveal novel antimicrobial leads. nih.govmdpi.com The value of this approach lies in its potential to uncover compounds with novel mechanisms of action, which is crucial for combating drug-resistant pathogens. researchgate.net

Table 1: Examples of Biological Screening Approaches for Benzothiazole-Thiadiazole Derivatives

Screening Type Target/Organism Potential Application Key Findings
Target-Based SARS-CoV-2 Main Protease Antiviral (COVID-19) Specific derivatives show high inhibitory capacity, enhanced by hydrophobic and electrostatic interactions with key amino acid residues. nih.gov
Target-Based Acetylcholinesterase (AChE) Anti-Alzheimer's Certain hybrids act as potent dual inhibitors of AChE and BuChE. nih.gov
Phenotypic Mycobacterium tuberculosis Antitubercular Benzothiazole compounds have shown promising activity against this bacterium. researchgate.net
Phenotypic Candida albicans Antifungal Thiazole derivatives exhibit significant inhibitory activity, in some cases superior to the reference drug fluconazole. mdpi.com

The inherent fluorescence of the 2,1,3-benzothiadiazole core makes it a versatile building block for creating optical probes to study biological systems. mdpi.com These probes can be designed to "turn on" or shift their fluorescence upon interacting with a specific analyte or changing environment, allowing for real-time imaging in living cells. nih.gov For example, a novel fluorescent probe based on a 2-(benzo[d]thiazol-2-yl) structure was developed for the highly sensitive and selective imaging of cysteine in living cells and zebrafish. researchgate.net This probe exhibited a remarkable 4725-fold fluorescence enhancement in the presence of cysteine, demonstrating the scaffold's potential.

By modifying the this compound structure with specific recognition moieties, it is theoretically possible to design probes for a wide range of biological molecules and processes. These could include detecting reactive oxygen species, tracking enzymatic activity, or monitoring changes in intracellular pH or ion concentrations. Such tools are invaluable for elucidating complex biological pathways and understanding the mechanisms of disease.

Emerging Trends in Heterocyclic Chemistry

The field of heterocyclic chemistry is continually advancing, driven by the pursuit of novel compounds with enhanced biological activity and tailored properties. For scaffolds like this compound, which combines two biologically significant heterocycles, emerging trends focus on creating more complex, potent, and specific molecules. These trends involve the strategic design of new molecular architectures and the integration of cutting-edge computational tools to accelerate discovery.

Development of Novel Fused and Hybrid Scaffolds

A prominent strategy in modern medicinal chemistry is the principle of molecular hybridization. researchgate.net This approach involves covalently linking two or more distinct pharmacophores (bioactive moieties) to create a single hybrid molecule. researchgate.net The resulting compound may exhibit a broader spectrum of activity, enhanced potency, or a novel mechanism of action compared to its individual components. The combination of benzothiazole and thiadiazole rings is a key area of exploration within this trend. researchgate.netnih.gov

Researchers have successfully synthesized various hybrid molecules that incorporate these two scaffolds. For instance, novel benzothiazole-thiadiazole-based thiazolidinone derivatives have been developed and investigated for their potential as anti-Alzheimer's agents. nih.gov Similarly, the synthesis of hybrid molecules containing thiazole or bis(thiazoles) linked to benzo[d]thiazole moieties has been reported. researchgate.net These efforts aim to leverage the known biological activities of each heterocyclic system, which include antimicrobial, anticancer, and anti-inflammatory effects, to create synergistic therapeutic agents. wisdomlib.orgnih.gov

Examples of such research include the design of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates, which have been evaluated as tubulin polymerization inhibitors for their cytotoxic effects on human cancer cell lines. johnshopkins.edu Another study focused on synthesizing benzothiazole hybrids with thiazolidine-2,4-dione to identify effective inhibitors of the FOXM1 protein, which is implicated in cancer. nih.gov These examples underscore a clear trend towards creating sophisticated, multi-component heterocyclic systems to address complex diseases.

Hybrid Scaffold TypeTarget ApplicationKey Structural MoietiesReference
Benzothiazole–Thiadiazole–ThiazolidinoneAnti-Alzheimer's AgentsBenzothiazole, 1,3,4-Thiadiazole (B1197879), Thiazolidinone nih.gov
Benzo[d]imidazo[2,1-b]thiazole–TriazoleAnticancer (Tubulin Inhibitors)Benzo[d]imidazo[2,1-b]thiazole, 1,2,3-Triazole johnshopkins.edu
Benzothiazole–Thiazolidine-2,4-dioneAnticancer (FOXM1 Inhibitors)Benzothiazole, Thiazolidine-2,4-dione nih.gov
Thiazole/Bis(thiazole)–Benzo[d]thiazoleGeneral Bioactivity EnhancementThiazole, Benzo[d]thiazole researchgate.net
Table 1: Examples of Novel Fused and Hybrid Scaffolds Incorporating Thia-Heterocycles.

Application of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

The vastness of chemical space makes the exhaustive synthesis and screening of all possible compounds infeasible. easpublisher.com Artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools to navigate this complexity and accelerate the discovery of new molecules. researchgate.net De novo drug design, which involves generating novel molecular structures with desired properties from scratch, is a key area where these technologies are making an impact. nih.govnih.gov

Deep learning models, such as recurrent neural networks (RNNs), variational autoencoders (VAEs), and generative adversarial networks (GANs), are trained on large datasets of known molecules. easpublisher.comnih.gov These models learn the underlying rules of chemical structure and bonding, enabling them to generate new, chemically valid molecules. nih.gov For heterocyclic chemistry, AI can be used to design novel scaffolds with optimized properties, such as high binding affinity for a specific biological target, favorable pharmacokinetic profiles, and low toxicity.

The process typically involves:

Model Training: A generative model is trained on a library of known compounds, often represented as SMILES strings or molecular graphs. nih.gov

Generation: The trained model generates a vast number of new candidate molecules.

Screening and Optimization: These virtual compounds are then screened using predictive ML models (Quantitative Structure-Activity Relationship or QSAR models) to estimate their properties. easpublisher.commdpi.com

Selection: The most promising candidates are selected for synthesis and experimental validation.

AI/ML TechniqueApplication in Drug DesignDescriptionReference
Generative Adversarial Networks (GANs)De Novo Molecular GenerationTwo neural networks (a generator and a discriminator) compete to generate realistic, novel molecules. easpublisher.comresearchgate.net
Variational Autoencoders (VAEs)De Novo Molecular Generation & OptimizationEncodes molecules into a continuous latent space, allowing for the generation of new molecules by sampling from this space. easpublisher.com
Recurrent Neural Networks (RNNs)Sequential Generation (SMILES)Generates molecules by sequentially predicting atoms and bonds, often used to create valid SMILES strings. nih.govnih.gov
Deep Reinforcement Learning (DRL)Goal-Directed Molecular OptimizationAn AI agent learns to design molecules with desired properties by receiving rewards for successful designs. researchgate.netnih.gov
Table 2: Key AI and Machine Learning Techniques in De Novo Heterocycle Design.

Challenges and Opportunities in the Synthesis and Biological Evaluation of Thia-Fused Heterocycles

Despite the promise of thia-fused heterocycles, their development is not without obstacles. Both the chemical synthesis and the subsequent biological testing present distinct challenges that researchers must overcome. However, these challenges also create opportunities for innovation in synthetic methodologies and evaluation techniques.

Challenges:

Regioselectivity: When fusing different heterocyclic rings, controlling the precise arrangement of atoms (regioselectivity) can be difficult, potentially leading to mixtures of isomers that require tedious purification.

Precursor Availability: The starting materials required for synthesizing novel fused scaffolds may not be commercially available and may need to be prepared through lengthy preliminary steps.

Solubility Issues: Many planar, aromatic heterocyclic compounds exhibit poor solubility in aqueous media, which complicates their biological evaluation and can hinder their potential as therapeutic agents.

Broad-Spectrum Cytotoxicity: Some newly synthesized compounds may show potent activity in initial screenings but are later found to be broadly cytotoxic, limiting their therapeutic window and potential for clinical use. For example, certain benzo[d]isothiazole derivatives showed marked cytotoxicity against the host cells used for viral assays, which prevented further evaluation of their specific antiviral activity. nih.gov

Opportunities:

Novel Synthetic Methods: Challenges in synthesis drive the development of more efficient and sustainable chemical reactions. This includes the use of novel catalysts, flow chemistry, and green chemistry approaches like electrochemical synthesis, which can offer milder reaction conditions and reduce waste. mdpi.com For example, an electrochemical dehydrogenative cyclization has been developed for synthesizing benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. mdpi.com

Combinatorial Chemistry: High-throughput synthesis techniques allow for the rapid creation of large libraries of related compounds, enabling a more systematic exploration of the structure-activity relationship (SAR) around a core scaffold.

Advanced Biological Screening: The development of high-content screening (HCS) and phenotypic screening assays provides a more nuanced understanding of a compound's biological effects beyond simple target-based assays. This can help identify novel mechanisms of action and de-risk compounds with non-specific toxicity early in the discovery process.

New Therapeutic Targets: The unique structural features of novel thia-fused heterocycles provide an opportunity to engage with new or previously "undruggable" biological targets, opening new avenues for treating diseases. The diverse biological activities reported for benzothiazole and thiadiazole derivatives suggest that their fused and hybrid structures hold significant promise for the discovery of new therapeutic agents. wisdomlib.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 2-(1,2,3-thiadiazol-4-yl)benzo[d]thiazole, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves coupling benzo[d]thiazole derivatives with thiadiazole precursors under catalytic conditions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for forming triazole-thiadiazole hybrids . Validation of purity requires multi-technique characterization:

  • Melting Point Analysis : Compare observed values with literature data.
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity (e.g., aromatic proton signals at δ 7.2–8.5 ppm for benzo[d]thiazole) .
  • Elemental Analysis : Verify calculated vs. experimental C, H, N, S percentages to detect impurities .

Q. What solvents and catalysts are optimal for synthesizing thiadiazole-containing benzo[d]thiazole derivatives?

  • Methodological Answer : Polar aprotic solvents like DMSO or DMF enhance reactivity in coupling reactions. Catalysts such as CuSO4_4/sodium ascorbate are critical for click chemistry-based syntheses (e.g., forming triazole-thiadiazole linkages) . For acid-catalyzed cyclization, Eaton’s reagent (P2_2O5_5/MeSO3_3H) under solvent-free conditions improves yields in fused heterocycles .

Advanced Research Questions

Q. How do structural modifications at the thiadiazole or benzo[d]thiazole moieties influence neuroprotective or antimicrobial activity?

  • Methodological Answer : Substituent effects can be systematically studied via:

  • Functional Group Variation : Introduce electron-withdrawing groups (e.g., -NO2_2) to the thiadiazole ring to enhance electrophilicity and receptor binding .
  • Biological Assays : Test neuroprotection using SH-SY5Y cell models under oxidative stress (e.g., H2_2O2_2-induced damage) and measure IC50_{50} values . For antimicrobial activity, use MIC assays against Gram-positive bacteria (e.g., S. aureus) .
  • Computational Docking : Perform molecular docking with proteins like acetylcholinesterase (PDB: 4EY7) to predict binding affinities .

Q. How can contradictory spectral or biological data for thiadiazole-benzo[d]thiazole hybrids be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Tautomerism : Use dynamic NMR in CDCl3_3 to detect equilibrium between thiadiazole and tetrazole forms (e.g., 1a⇆2a in ) .
  • Crystallography : Resolve ambiguities in regiochemistry via X-ray diffraction (e.g., confirming benzo[4,5]thiazolo[3,2-d]tetrazole structure) .
  • Biological Replicates : Ensure assay reproducibility by testing multiple batches and using standardized protocols (e.g., OECD guidelines for cytotoxicity) .

Q. What computational strategies are effective for predicting the reactivity of this compound in click chemistry?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for CuAAC reactions using B3LYP/6-31G(d) to assess activation barriers .
  • Frontier Molecular Orbital (FMO) Analysis : Evaluate HOMO-LUMO gaps to predict regioselectivity in cycloadditions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. water) .

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